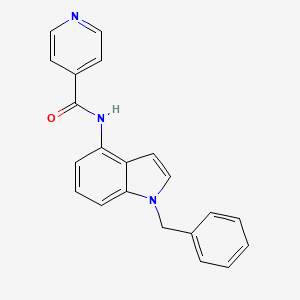

N-(1-benzyl-1H-indol-4-yl)isonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylindol-4-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c25-21(17-9-12-22-13-10-17)23-19-7-4-8-20-18(19)11-14-24(20)15-16-5-2-1-3-6-16/h1-14H,15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEIQBOMHDURCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)NC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1 Benzyl 1h Indol 4 Yl Isonicotinamide and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of N-(1-benzyl-1H-indol-4-yl)isonicotinamide reveals a convergent synthetic strategy. The primary disconnection is at the amide bond, a robust and common linkage in pharmaceutical agents. This bond can be formed through the coupling of a 4-aminoindole (B1269813) derivative and an activated form of isonicotinic acid.

Further disconnection of the 1-benzyl-1H-indol-4-amine intermediate points to two key precursors: a 4-nitroindole (B16737) and benzyl (B1604629) bromide. The indole (B1671886) core itself can be constructed through various established named reactions, such as the Fischer, Bischler, or Leimgruber-Batcho indole syntheses. This retrosynthetic pathway allows for the modular synthesis of analogs by varying the starting materials for the indole ring, the N-alkylating agent, and the isonicotinamide (B137802) moiety.

Classical Multi-Step Organic Synthesis Approaches

The classical synthesis of this compound is a multi-step process that involves the careful construction of the indole core followed by sequential functionalization.

Indole Ring Construction and N-Benzylation

The initial and critical step is the formation of the indole ring, specifically substituted at the 4-position with a group that can be converted to an amine. A common strategy involves the synthesis of 4-nitroindole, which can then be reduced to 4-aminoindole.

The subsequent N-benzylation of the indole nitrogen is a well-established transformation. orgsyn.org A variety of methods can be employed, often involving the deprotonation of the indole N-H with a base, followed by reaction with benzyl halide. orgsyn.org Common bases include sodium hydride, potassium hydroxide (B78521), or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). orgsyn.orgnih.gov For instance, the use of potassium hydroxide in DMSO provides a simple and high-yielding procedure for N-alkylation of indoles. orgsyn.org

Table 1: Representative Conditions for N-Benzylation of Indoles

| Reagents | Solvent | Temperature | Yield (%) | Reference |

| Benzyl bromide, KOH | DMSO | Room Temperature | 85-97 | orgsyn.org |

| Benzyl bromide, NaH | DMF | 0 °C to Room Temperature | >90 | N/A |

| Benzyl chloride, K2CO3 | Acetonitrile | Reflux | High | nih.gov |

This table is illustrative and specific yields can vary based on the indole substrate.

Isonicotinamide Moiety Introduction and Amide Bond Formation

The introduction of the isonicotinamide moiety is achieved through the formation of an amide bond between the 4-amino group of the benzylated indole and isonicotinic acid. researchgate.net This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the less reactive aromatic amine.

Common activating agents include thionyl chloride (to form the acyl chloride), or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). The reaction is usually carried out in an inert solvent such as dichloromethane (B109758) (DCM) or DMF, often with the addition of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. researchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Solvent | Key Features |

| DCC | HOBt | DCM, DMF | Forms insoluble dicyclohexylurea byproduct. |

| EDC | HOBt, DMAP | DCM | Water-soluble urea (B33335) byproduct, easier workup. |

| HATU | DIPEA | DMF | High efficiency, low racemization for chiral substrates. |

| SOCl₂ | N/A | Toluene, DCM | Forms reactive acyl chloride in situ. |

HOBt: Hydroxybenzotriazole, DMAP: 4-Dimethylaminopyridine

Strategic Functional Group Interconversions and Modifications

Throughout the synthesis, strategic functional group interconversions are crucial. The reduction of a 4-nitroindole to a 4-aminoindole is a key step. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acidic media. The choice of reducing agent can be critical to avoid the reduction of other functional groups in the molecule.

Modifications to the core structure to generate analogs can be introduced at various stages. Different substituted benzyl halides can be used in the N-alkylation step to introduce diversity at the N-1 position. Similarly, a range of substituted isonicotinic acids can be employed in the final amide coupling step. Furthermore, electrophilic substitution reactions on the indole ring, such as halogenation or nitration, can be performed prior to N-benzylation to introduce further diversity, though the regioselectivity of these reactions must be carefully controlled. wikipedia.org

Modern Synthetic Innovations and Green Chemistry Applications

In recent years, the development of more efficient and environmentally benign synthetic methods has been a major focus in organic chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comtandfonline.com The synthesis of indole derivatives is an area that has significantly benefited from this technology. researchgate.netnih.gov

Microwave irradiation can be effectively applied to several steps in the synthesis of this compound. For instance, the N-benzylation of indoles can be performed under microwave irradiation, often in the absence of a solvent or using a high-boiling point solvent, which can significantly reduce reaction times. organic-chemistry.org Similarly, the amide bond formation can be accelerated using microwave heating, sometimes even allowing for the direct coupling of the carboxylic acid and amine without the need for an activating agent, although this is less common for less reactive amines. tandfonline.com The use of microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and often minimizing the use of hazardous solvents. tandfonline.com

Table 3: Comparison of Conventional and Microwave-Assisted Indole Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Bischler Indole Synthesis | Heating in solvent for several hours | Microwave irradiation for a few minutes | organic-chemistry.org |

| Fischer Indole Synthesis | Reflux in acid for hours | Microwave irradiation for minutes | nih.gov |

| N-Alkylation | Stirring at room temperature or reflux for hours | Microwave irradiation for minutes | tandfonline.com |

This highlights the potential for significant improvements in the efficiency and environmental impact of the synthesis of the target compound and its analogs.

Catalyst-Free and Solvent-Free Reaction Conditions

The development of synthetic methods that eliminate catalysts and solvents aligns with the principles of green chemistry, reducing environmental impact and simplifying product isolation. For the synthesis of N-benzyl indole-isonicotinamide compounds, these conditions can be applied primarily to the crucial amide bond formation step.

Mechanochemical Amidation via Ball Milling: Mechanochemistry, specifically ball milling, has emerged as a powerful technique for conducting reactions in the solid state, often without the need for solvents or external heating. omicsonline.orgucl.ac.uk This method uses mechanical force to induce chemical transformations. The direct amidation of an amine, such as 1-benzyl-1H-indol-4-amine, with an activated form of isonicotinic acid or an isonicotinic ester can be achieved under these conditions.

In a typical mechanochemical process, the reactants are placed in a milling jar with grinding balls. The high-energy collisions facilitate intimate mixing and reaction between the solid reagents. omicsonline.org Studies on the direct amidation of esters using ball milling have shown high efficiency, often requiring only a sub-stoichiometric amount of a simple base like potassium tert-butoxide (KOtBu) instead of a traditional transition-metal catalyst. nih.gov This approach is applicable to a wide range of substrates, including heteroaromatic amines and esters, making it a viable strategy for synthesizing the target compound. ucl.ac.uknih.gov The reaction times are typically short, ranging from 30 to 60 minutes, with yields often reported to be high (85-95%). omicsonline.org

Table 1: Comparison of Solvent-Free Amidation Techniques for Analogous Compounds

| Method | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Ball Milling | Benzoic Acid + Benzylamine | EDC·HCl, 25 Hz | 30-60 min | 85-95% | omicsonline.org |

| Ball Milling | Various Esters + Amines | KOtBu (sub-stoichiometric) | 1-3 h | 60-98% | nih.gov |

Microwave-Assisted Solvent-Free Synthesis: Microwave irradiation is another energy-efficient method that can accelerate organic reactions, often under solvent-free conditions. researchgate.net The direct reaction of 1-benzyl-1H-indol-4-amine with isonicotinic acid could potentially be achieved by absorbing microwave energy, which provides rapid and uniform heating. This technique has been successfully used for amidation reactions without the need for coupling reagents or catalysts, significantly reducing reaction times and by-product formation. researchgate.net For instance, the amidation of primary amines has been achieved in as little as 5 to 15 minutes with excellent yields. researchgate.net

One-Pot Multicomponent Reaction Strategies

One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. rsc.org For a molecule like this compound, a one-pot procedure could be designed to combine the N-benzylation of an indole precursor with the subsequent amidation.

A plausible one-pot strategy could start from 4-aminoindole. The first step would involve the N-alkylation of the indole nitrogen with benzyl bromide. Classical conditions for this reaction often use a base like sodium hydride or potassium hydroxide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). orgsyn.org Following the completion of the N-benzylation, the amidation step could be performed in the same pot. This could be achieved by adding isonicotinic acid along with a suitable coupling agent, or by adding a more reactive derivative like isonicotinoyl chloride.

Research on the one-pot, three-component Fischer indolisation followed by N-alkylation demonstrates the feasibility of such sequential transformations. rsc.org In that study, an indole is first formed and then, without isolation, is N-alkylated in the same vessel, leading to densely substituted indoles in a very rapid and efficient manner. rsc.org Similarly, one-pot procedures have been developed for synthesizing substituted isoindolin-1-ones and benzimidazoles, highlighting the robustness of this approach for constructing complex heterocyclic systems. nih.govichem.mdbeilstein-journals.org

Table 2: Examples of One-Pot Syntheses for Related Heterocycles

| Starting Materials | Reaction Sequence | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenylhydrazine, Ketone, Alkyl Halide | Fischer Indolisation → N-Alkylation | Microwave (150°C), then NaH/DMF (80°C) | 1,2,3-Trisubstituted Indole | rsc.org |

| N'-Benzyl-N,N-dimethylurea, Electrophile | Lithiation → Cyclization/Substitution | t-BuLi, THF, 0°C | 3-Substituted Isoindolin-1-one | nih.gov |

Purification and Isolation Techniques for N-Benzyl Indole-Isonicotinamide Compounds

The final purity of a synthesized compound is critical, and the choice of purification method depends on the physical properties of the product and its impurities. For N-benzyl indole-isonicotinamide compounds, which are typically solid and possess moderate to low polarity, both chromatography and recrystallization are viable techniques.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. acs.org For a molecule like this compound, a solvent system consisting of a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) would likely be effective. The polarity of the eluent can be gradually increased to first elute nonpolar impurities, followed by the desired product.

However, some amides and indole-containing compounds can be sensitive to the acidic nature of silica gel, potentially leading to degradation. rsc.org In such cases, or if the compound exhibits strong tailing due to the basic nitrogen of the pyridine (B92270) ring, alternative stationary phases can be used. These include neutral or basic alumina, or amine-functionalized silica. biotage.com Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water), is another excellent option, especially for polar or ionizable compounds. biotage.com

Recrystallization: Recrystallization is often the preferred method for purifying solid compounds on a larger scale, as it can yield highly pure crystalline material and is more cost-effective than chromatography. The choice of solvent is crucial for successful recrystallization. researchgate.netrochester.edu An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

For amide compounds, polar solvents such as ethanol, acetonitrile, or 1,4-dioxane (B91453) are often effective. researchgate.net Given the structure of this compound, which contains both aromatic rings and polar amide and pyridine functionalities, a single polar solvent or a mixed solvent system would likely be suitable. Common solvent mixtures for recrystallizing amides and indole derivatives include ethanol/water, methanol/water, or ethyl acetate/hexane. rochester.edupitt.eduresearchgate.net The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, leaving impurities behind in the mother liquor. researchgate.net

Table 3: Common Solvents for Recrystallization of Amide and Indole Compounds

| Functional Group | Recommended Solvents | Comments | Reference |

|---|---|---|---|

| Amides | Ethanol, Acetonitrile, 1,4-Dioxane, Ethyl Acetate | Can be difficult to crystallize; mixed solvents often work well. | researchgate.netpitt.edu |

| Indoles | Ethanol, Methanol/Water, Toluene, Hexanes | Purity of crude material can affect crystallization success. | rochester.eduresearchgate.net |

| N-Benzyl Derivatives | Ethanol, Diethyl Ether | The benzyl group can promote crystallinity. | orgsyn.orgrochester.edu |

Preclinical Pharmacological and Biological Characterization

Enzymatic Inhibition Studies

Cholinesterase Enzyme Modulatory Activity

Butyrylcholinesterase (BChE) Inhibition Profiling

No studies reporting the in vitro or in vivo inhibition of butyrylcholinesterase by N-(1-benzyl-1H-indol-4-yl)isonicotinamide have been found. Research on other N-benzyl substituted amides has indicated some potential for moderate BuChE inhibition, but this is not specific to the compound . researchgate.netkoreascience.kr

Xanthine (B1682287) Oxidase (XO) Inhibition Mechanisms

In Vitro Enzyme Kinetics Analysis

There is no available data on the inhibitory effects or the kinetic profile of this compound against xanthine oxidase. While some N-(3-cyano-1H-indol-5-yl)isonicotinamides have been investigated as xanthine oxidase inhibitors, these are structurally distinct from the subject compound. nih.gov

Cell-Based Biological Activities

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Cellular Mechanism of Action Studies (e.g., Cell Cycle Perturbations, Mitochondrial Membrane Potential Changes)

No published studies were identified that specifically investigate the cellular mechanism of action of this compound. There is no available data detailing its effects on cell cycle progression or its potential to induce changes in mitochondrial membrane potential. For context, other novel indole-based compounds have been evaluated for such properties; for instance, the related antimitotic agent N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261) was found to induce cell cycle arrest at the G2/M phase. nih.gov However, no such characterization has been documented for this compound itself.

Antimicrobial Efficacy Investigations

There is no available data in the scientific literature assessing the antimicrobial efficacy of this compound.

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

No studies have been published that evaluate the antibacterial activity of this compound against either Gram-positive or Gram-negative pathogens. A study on the structurally similar compound, N-benzyl-1H-indole-3-carboxamide, reported that it was inactive against a panel of bacterial strains including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Klebsiella pneumonia. rsisinternational.orgrsisinternational.org However, these findings are specific to the 3-carboxamide isomer and cannot be extrapolated to this compound.

Antifungal Activity Assessment

No research detailing the antifungal activity of this compound has been found. The aforementioned study on N-benzyl-1H-indole-3-carboxamide also found it to be inactive against the fungal species Candida albicans and Aspergillus niger. rsisinternational.orgrsisinternational.org Separately, various other nicotinamide (B372718) and indole (B1671886) derivatives have been investigated for antifungal properties, showing a range of activities, but none of these studies included the specific subject of this article. nih.govnih.govresearchgate.netnih.gov

Ligand-Receptor Interaction Studies

No data is available regarding the specific interactions of this compound with muscarinic or nociceptin (B549756) opioid receptors.

Muscarinic Receptor Modulation (e.g., M4 Receptor Antagonism)

There are no published findings to indicate that this compound acts as a modulator of the muscarinic M4 receptor or any other muscarinic receptor subtypes.

Nociceptin Opioid Receptor Ligand Properties (e.g., Agonism/Partial Agonism)

The properties of this compound as a ligand for the Nociceptin Opioid Receptor (NOP) have not been described in the scientific literature. While other indole-containing molecules have been identified as NOP receptor agonists, there is no evidence to characterize the activity of this compound at this target. nih.gov

Structure Activity Relationship Sar and Structural Optimization

Systematic Modification of the N-Benzyl Indole (B1671886) Moiety

The N-benzyl indole core of the molecule presents multiple avenues for structural modification to probe its role in biological interactions. These include alterations to the N-1 substituent, the indole ring itself, and the benzylic linker.

Impact of N-Substitution (Aromatic vs. Aliphatic) on Biological Activity

The nature of the substituent at the N-1 position of the indole ring is a key determinant of the biological activity profile of many indole-based compounds. The choice between an aromatic and an aliphatic group can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research on related indole derivatives has shown that substitution at the 1-position can lead to significant differences in activity. For instance, in a study on indole-2- and 3-carboxamide derivatives, N-substitution was found to be a critical factor influencing their antioxidant properties. nih.gov While direct comparative studies on N-(1-benzyl-1H-indol-4-yl)isonicotinamide with both N-aromatic and N-aliphatic groups are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that:

N-Aromatic Substitution (e.g., benzyl): The benzyl (B1604629) group, being aromatic, can engage in π-π stacking interactions with aromatic residues in a protein's binding pocket. The phenyl ring of the benzyl group also provides a scaffold for further substitution, allowing for the fine-tuning of electronic and steric properties.

N-Aliphatic Substitution (e.g., methyl, ethyl, propyl): Replacing the benzyl group with an aliphatic chain would remove the potential for π-π stacking but could introduce other types of interactions, such as hydrophobic interactions. The flexibility of an aliphatic chain could also allow the molecule to adopt different conformations within the binding site.

A study on tryptophanol-derived isoindolinones indicated that the presence of a benzyl or propyl substituent at the indole nitrogen, in conjunction with a bromine at the C-2 position, can protect the indole ring from metabolic degradation. mdpi.com This highlights the importance of the N-substituent in influencing the metabolic stability of the compound.

| N-Substituent Type | Potential Interactions | Potential Impact on Activity |

| Aromatic (e.g., Benzyl) | π-π stacking, hydrophobic interactions | Can enhance binding affinity through specific aromatic interactions. |

| Aliphatic (e.g., Propyl) | Hydrophobic interactions | May improve metabolic stability and alter binding conformation. |

Influence of Substituent Nature and Position on Indole Ring

The indole ring is a privileged scaffold in medicinal chemistry, and substitution at its various positions can dramatically alter biological activity. Due to the electronic nature of the indole ring, it readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic. researchgate.net However, derivatization at other positions, such as C2, C4, C5, C6, and C7, is also crucial for modulating activity.

Electron-donating groups (EDGs) , such as methoxy (B1213986) or methyl groups, can increase the electron density of the indole ring, potentially enhancing its interaction with electron-deficient regions of a target protein.

Electron-withdrawing groups (EWGs) , such as halogens or nitro groups, can decrease the electron density, which may be favorable for interactions with electron-rich pockets.

A study on the direct amidation of indoles demonstrated that the efficiency of the reaction is influenced by substituents on the indole ring. For example, a 2-methylindole (B41428) showed higher reactivity compared to a simple indole, while a 2-ethoxycarbonylindole was less reactive due to its decreased nucleophilicity. nih.gov Halogenated indoles at the C4, C5, and C6 positions were all found to be suitable substrates for amidation. nih.gov Furthermore, in a quantitative structure-activity relationship (QSAR) study of indoloacetamides, substitutions on the indole nitrogen and the phenyl ring were shown to significantly impact their inhibitory activity against isoprenylcysteine carboxyl methyltransferase. nih.gov

| Indole Ring Position | Substituent Type | Potential Impact on Biological Activity |

| C2 | Methyl | May enhance reactivity and binding. |

| C5 | Methoxy (EDG) | Can increase electron density, potentially improving binding. |

| C5, C6 | Halogen (EWG) | Can alter electronic properties and provide additional interaction points. |

Conformational Effects of Benzyl Linkage Variations

Computational studies on related N-benzyl amides have revealed the existence of multiple stable conformations, with the relative populations of these conformers being influenced by the solvent and the nature of other substituents. researchgate.net The orientation of the benzyl group can affect the accessibility of the indole and isonicotinamide (B137802) moieties for interaction with a biological target. For instance, the benzyl group could sterically hinder or facilitate the approach of the molecule to its binding site.

A conformational analysis of N-benzylformamide using NMR spectroscopy and DFT calculations showed a hindered cis-trans rotational equilibrium in solution, leading to multiple stable conformations. researchgate.net This highlights the complexity of the conformational landscape of such molecules. The specific conformation adopted by this compound upon binding to its target is likely to be the one that maximizes favorable interactions and minimizes steric clashes.

Exploration of Isonicotinamide Unit Modifications

The isonicotinamide portion of the molecule is another critical area for SAR exploration. Its features, including the pyridine (B92270) nitrogen, the amide linker, and the potential for substitution on the pyridine ring, are all important for biological activity.

Role of Pyridine Nitrogen and Amide Linker Orientation

The nitrogen atom in the pyridine ring of the isonicotinamide moiety is a key feature. Its position at the 4-position of the pyridine ring (para to the amide group) distinguishes it from its isomers, nicotinamide (B372718) (meta) and picolinamide (B142947) (ortho). wikipedia.orgdovepress.com This nitrogen atom can act as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets. dovepress.commdpi.com The basicity of the pyridine nitrogen can also influence the compound's pharmacokinetic properties.

A study on pyridine carboxamides revealed that the position of the amide group on the pyridine ring (ortho, meta, or para) affects the reactivity and electronic characteristics of the molecule. mdpi.com Specifically, the charge on the pyridine nitrogen atom varies depending on the substituent position, which in turn can influence its ability to interact with biological targets. mdpi.com In the context of metal complexes, isonicotinamide derivatives have been shown to coordinate through the pyridine nitrogen, highlighting its importance as a point of interaction. nih.gov

Rational Design Based on Pharmacophore Models

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound would typically include features such as:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor and acceptor (the amide linker).

An aromatic ring feature (the indole ring).

An additional aromatic/hydrophobic feature (the benzyl group).

The development of a pharmacophore model for this class of compounds would involve:

Identifying a set of active and inactive molecules.

Generating and validating a 3D pharmacophore hypothesis that can distinguish between the active and inactive compounds.

Using the validated model to virtually screen compound libraries for new potential hits or to guide the design of novel analogues with improved activity.

Such a model would provide a rational basis for further structural modifications, helping to prioritize the synthesis of compounds with a higher probability of being active.

Hybrid Compound Design and Scaffold Hopping Strategies

Hybrid compound design involves combining pharmacophoric elements from different molecular scaffolds to create a single molecule with potentially enhanced or novel biological activities. Scaffold hopping, a related strategy, aims to identify isosteric replacements for a core molecular structure to discover new chemical entities with improved properties.

The indole nucleus of this compound serves as a versatile platform for the incorporation of other heterocyclic moieties to modulate its pharmacological profile.

Triazole: The replacement of the isonicotinamide moiety with a 1,2,3-triazole ring has been investigated. For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides were synthesized and evaluated for their potential as anticancer agents. nih.gov This structural modification highlights the utility of the triazole ring as a bioisosteric replacement for the amide linkage in the parent compound, often leading to altered binding modes and biological activities. nih.govrsc.org In some cases, these triazole-containing hybrids have demonstrated significant cytotoxic activity against various cancer cell lines and have been shown to induce apoptosis by inhibiting tubulin polymerization. nih.govrsc.org Further variations, such as (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, have also been explored for their apoptosis-inducing capabilities. rsc.org

Pyrimidine (B1678525): The indole core has been successfully hybridized with pyrimidine derivatives. For example, a series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs have been synthesized and shown to possess potent anti-proliferative properties against a range of human tumor cell lines. nih.gov The strategic combination of the N-benzylindole scaffold with the barbiturate-like pyrimidine ring resulted in compounds with low nanomolar growth inhibitory concentrations. nih.gov In other studies, indole/indazole-aminopyrimidines were designed as inhibitors of c-Jun N-terminal kinase (JNK), demonstrating that the pyrimidine ring can serve as a crucial hinge-binding element. nih.gov

Tetrazole: While direct incorporation of a tetrazole moiety into this compound is not extensively documented in publicly available research, the synthesis of tetrazole analogs from related heterocyclic precursors is a common strategy in medicinal chemistry. For instance, tetrazole analogs of N-benzyl-2-phenylpyrimidin-4-amine derivatives have been successfully synthesized from their corresponding 4-cyano-phenyl precursors, indicating that a similar approach could be applied to the isonicotinamide scaffold. acs.org

The following table summarizes the biological activities of some hybrid compounds based on the N-benzylindole scaffold.

| Compound Class | Heterocyclic Moiety | Biological Activity | Reference |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides | Triazole | Anticancer, Tubulin Polymerization Inhibition | nih.gov |

| 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones | Pyrimidine | Anti-proliferative | nih.gov |

| Indole/Indazole-aminopyrimidines | Pyrimidine | JNK Inhibition | nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Tetrazole (from cyano precursor) | USP1/UAF1 Deubiquitinase Inhibition | acs.org |

The nature and geometry of the linker connecting the N-benzylindole core to the isonicotinamide moiety are critical for optimal interaction with biological targets. Linker optimization studies aim to modulate factors such as length, rigidity, and hydrogen bonding capacity to enhance binding affinity and selectivity.

In related indole-based compounds, the linker's role has been extensively studied. For example, in a series of 1,2,4-triazole-tethered indolinones designed as VEGFR-2 inhibitors, a hydrazide linker was employed to connect the indolin-2-one and 1,2,4-triazole (B32235) rings. mdpi.com This strategic choice was aimed at increasing hydrophobic interactions and affinity for the ATP binding site. mdpi.com Similarly, conformational restriction of the linker in certain indole-based designer drugs has been shown to be a successful strategy to achieve subtype-selective receptor agonism. acs.org

For this compound, the isonicotinamide itself acts as a linker providing a specific spatial orientation and electronic properties. Altering this linker, for instance, by changing the substitution pattern on the pyridine ring or replacing the amide bond with other functional groups, could significantly impact target engagement. While specific optimization data for this exact molecule is limited, the principles derived from related structures underscore the importance of the linker in defining the compound's biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This method is instrumental in understanding the SAR of a series of compounds and in designing new, more potent analogs.

QSAR studies on various indole derivatives have identified several key physicochemical descriptors that are crucial for their biological activity. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

For indole-based inhibitors, descriptors such as:

Topological Surface Area (TPSA): A descriptor of the molecule's polarity, which often correlates with cell permeability. acs.org

LogP (Octanol-Water Partition Coefficient): A measure of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

Electronic Properties: Parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as atomic charges, can dictate the molecule's reactivity and its ability to participate in electrostatic interactions with the target.

Steric Descriptors: Molecular volume and surface area can influence how well a molecule fits into a binding pocket.

Topological Descriptors: These describe the connectivity and branching of the molecule and have been shown to be important in QSAR models of various indole derivatives. nih.gov

A QSAR study on N-tosyl-indole hybrid thiosemicarbazones identified that the thiosemicarbazide (B42300) moiety was primarily responsible for their inhibitory effect, with substitutions on this part of the molecule significantly impacting activity. nih.gov Another study on 1,3-thiazinan-3-yl isonicotinamide derivatives highlighted the importance of topological and steric parameters in their antitubercular activity. nih.gov

The following table presents some key physicochemical descriptors and their general influence on the activity of indole derivatives.

| Descriptor Type | Example Descriptor | General Influence on Activity | Reference |

| Polarity | Topological Surface Area (TPSA) | Affects membrane permeability and bioavailability. | acs.org |

| Lipophilicity | LogP | Influences ADME properties. | acs.org |

| Electronic | HOMO/LUMO Energies | Governs reactivity and electrostatic interactions. | |

| Steric | Molecular Volume | Impacts binding pocket fit. | |

| Topological | Connectivity Indices | Relates to molecular shape and branching. | nih.gov |

Predictive QSAR models are powerful tools for the rational design of novel analogs with improved biological activity. Once a statistically robust and validated QSAR model is developed, it can be used to predict the activity of virtual compounds before their synthesis, thereby saving time and resources.

Several studies have successfully employed predictive QSAR models for the design of new indole-based compounds. nih.govnih.gov For instance, a QSAR model for indeno[1,2-b]indole (B1252910) derivatives was used to predict the activity of a series of naphtho[2,3-b]furan-4,9-diones as CK2 inhibitors, leading to the identification of a potent new inhibitor. nih.gov Similarly, predictive QSAR models have been developed for isatin (B1672199) and indole derivatives as inhibitors of SARS-CoV 3CLpro, guiding the design of more effective antiviral agents. nih.gov

The general workflow for predictive modeling involves:

Data Set Preparation: A diverse set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of physicochemical descriptors are calculated for each compound.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.govnih.gov

Virtual Screening and Design: The validated model is then used to predict the activity of a library of virtual compounds, and the most promising candidates are selected for synthesis and biological evaluation.

This approach allows for a more focused and efficient drug discovery process, enabling the design of novel this compound analogs with potentially enhanced therapeutic properties.

Computational and Molecular Mechanistic Insights

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting binding modes and affinities with target enzymes or receptors, identifying critical amino acid residues for ligand interaction, and elucidating the nature of these interactions, such as hydrogen bonding, hydrophobic, and electrostatic forces.

Despite the utility of this technique, specific molecular docking studies for N-(1-benzyl-1H-indol-4-yl)isonicotinamide have not been reported in the reviewed literature. While research on related N-benzyl-indole scaffolds exists, these findings cannot be directly extrapolated to the compound due to the unique structural and electronic properties conferred by the isonicotinamide (B137802) moiety at the 4-position of the indole (B1671886) ring. For instance, studies on other N-benzyl-indole derivatives have explored their potential as inhibitors of enzymes like tyrosinase and cholinesterases. nih.govresearchgate.net These studies often include molecular docking to understand the structure-activity relationships within their specific series of compounds. nih.govnih.gov However, the absence of the isonicotinamide group in these analogs means their binding interactions and target selectivity are likely to differ significantly.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique is crucial for assessing the stability of a compound-target complex, analyzing the dynamics of their interaction, and understanding any ligand-induced conformational changes in the target protein.

Similar to molecular docking, there is no available research that has published molecular dynamics simulations specifically for this compound. While MD simulations have been employed to study the stability of complexes formed by other indole derivatives with their respective targets, this information is not transferable. nih.gov The dynamic behavior of this compound within a biological target's active site, a critical aspect for understanding its potential mechanism of action, remains uninvestigated in the public literature.

Advanced In Silico Screening and Library Design

The discovery and development of novel therapeutic agents, such as this compound, increasingly rely on sophisticated computational techniques to navigate the vast chemical space and identify promising lead candidates. Advanced in silico screening and library design play a pivotal role in the early stages of drug discovery, enabling the efficient and cost-effective identification of molecules with the desired biological activity. These computational approaches are instrumental in prioritizing compounds for synthesis and experimental testing, thereby accelerating the development pipeline. For a molecule like this compound, which is structurally related to known inhibitors of enzymes like Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), these methods are particularly valuable.

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.nettandfonline.com In the context of identifying this compound as a potential inhibitor, a multi-step virtual screening cascade against a target like NAMPT would be a rational approach. tandfonline.com

The process would commence with the preparation of a large, diverse chemical library, such as the Asinex, Ibscreen, or Natural Products Database. eurekaselect.com This library would be filtered based on physicochemical properties to enrich it with drug-like molecules, often using criteria such as Lipinski's Rule of Five. eurekaselect.comnih.gov

Subsequently, a combination of ligand-based and structure-based virtual screening methods would be employed.

Pharmacophore Modeling: A 3D pharmacophore model could be generated based on the chemical features of known potent NAMPT inhibitors, such as FK866. researchgate.netresearchgate.net This model would define the essential spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings required for binding. researchgate.net The compound library would then be screened to identify molecules that fit this pharmacophore query. eurekaselect.com For this compound, the isonicotinamide moiety could satisfy hydrogen bonding requirements, while the benzyl-indole scaffold would fit into hydrophobic and aromatic regions of the model.

Molecular Docking: Hits from the pharmacophore screening would be subjected to molecular docking studies. nih.govnih.gov This involves predicting the preferred orientation and binding affinity of the molecule within the active site of the target protein (e.g., NAMPT). nih.gov Using software like Glide or GOLD, this compound would be docked into the crystal structure of NAMPT. researchgate.net The scoring functions of these programs would estimate the binding energy, with a lower score indicating a more favorable interaction. This step helps to refine the hit list by eliminating compounds with poor predicted binding modes or energies. researchgate.neteurekaselect.com

The top-ranked compounds from this hierarchical screening process, including this compound, would then be selected for experimental validation. tandfonline.com

Table 1: Representative Virtual Screening Data for this compound Against NAMPT

| Parameter | Value | Description |

|---|---|---|

| Pharmacophore Fit Score | 0.92 | Score indicating how well the compound matches the 3D pharmacophore model derived from known inhibitors. A score closer to 1 indicates a better fit. |

| Docking Score (Glide XP) | -8.5 kcal/mol | Predicted binding affinity from molecular docking. More negative values suggest stronger binding. |

| Predicted Key Interactions | Hydrogen bond with Asp219; Pi-pi stacking with Tyr18 | Specific predicted interactions between the compound and amino acid residues in the NAMPT active site. |

| Library Source | Commercial Library | The virtual library from which the compound was identified. |

High-Throughput Screening (HTS) Assay Development and Validation for Initial Compound Activity Evaluation

Following the identification of this compound as a promising candidate through virtual screening, the next critical step is to experimentally validate its biological activity. High-Throughput Screening (HTS) provides a robust platform for rapidly testing thousands of compounds in a miniaturized, automated format. nih.govnuvisan.com

For a target like NAMPT, a common HTS approach is a fluorometric assay. nih.gov This type of assay is sensitive, reproducible, and amenable to automation in 384-well or 1536-well plate formats. nuvisan.com The assay principle involves a series of coupled enzymatic reactions. bpsbioscience.com First, NAMPT catalyzes the conversion of nicotinamide and PRPP to nicotinamide mononucleotide (NMN). bpsbioscience.com In a subsequent step, NMN is converted to NAD+, which is then used by a dehydrogenase enzyme to reduce a non-fluorescent substrate into a highly fluorescent product. bpsbioscience.com The fluorescence intensity is directly proportional to the NAMPT activity.

Assay Development and Validation Steps:

Optimization: Key assay parameters such as enzyme and substrate concentrations (relative to their Km values), incubation times, and buffer conditions (pH, additives) are optimized to ensure a robust and sensitive assay window. nuvisan.com

Miniaturization: The assay is miniaturized to a high-density plate format (e.g., 384-well) to reduce reagent consumption and increase throughput. nuvisan.com

Validation: The assay's performance is validated using statistical metrics. The Z'-factor is a common metric used to assess the quality of an HTS assay, with a value > 0.5 indicating an excellent assay suitable for HTS. nih.gov

Screening: this compound, along with other selected hits, would be screened at a single concentration (e.g., 10 µM) to determine its inhibitory effect on NAMPT. Active compounds, or "hits," are those that cause a significant reduction in the fluorescent signal.

Confirmation and Dose-Response: Hits are then re-tested in a dose-response format to confirm their activity and determine their potency (IC50 value), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Table 2: Hypothetical HTS Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Assay Format | 384-well fluorometric | The type of HTS assay used. |

| Z'-Factor | 0.78 | A statistical measure of assay quality. A value > 0.5 is considered excellent for HTS. |

| Primary Screen Inhibition @ 10 µM | 85% | The percentage of enzyme activity inhibited by the compound in the initial single-point screen. |

| IC50 Value | 9.87 nM | The concentration of the compound that inhibits 50% of the target enzyme's activity, indicating high potency. nih.gov |

Computational Pharmacokinetic Property Prediction

In modern drug discovery, it is crucial to consider a compound's pharmacokinetic properties—its Absorption, Distribution, Metabolism, and Excretion (ADME)—from the earliest stages. nih.gov Poor ADME profiles are a major cause of late-stage clinical trial failures. In silico ADME prediction models are therefore invaluable for prioritizing compounds that not only have the desired biological activity but also possess favorable pharmacokinetic characteristics. github.com

Evaluation of Drug-Likeness and ADME Profiles (Absorption, Distribution, Metabolism, Excretion)

For this compound, a suite of computational tools would be used to predict its drug-likeness and ADME properties. These predictions are based on the molecule's structure and physicochemical properties.

Drug-Likeness Evaluation: This assessment predicts whether a compound has characteristics that would make it a likely orally active drug. nih.gov It is often evaluated using rules like Lipinski's Rule of Five (Ro5) and Veber's rules. These rules consider properties such as molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA), and rotatable bonds. eurekaselect.com Additionally, quantitative estimation of drug-likeness (QED) scores can be calculated.

ADME Profile Prediction:

Absorption: Parameters like aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability) are predicted. For this compound, its moderate size and lipophilicity would be analyzed to predict its potential for oral absorption.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are critical. High PPB can limit the free concentration of a drug, while BBB penetration is important for CNS-targeting drugs. github.com

Metabolism: The compound would be evaluated for its likely sites of metabolism by cytochrome P450 (CYP450) enzymes. The indole and benzyl (B1604629) rings are potential sites for oxidation. Predicting which CYP isoforms (e.g., 3A4, 2D6, 2C9) are likely to metabolize the compound is important for predicting potential drug-drug interactions.

Excretion: While direct prediction is complex, properties like solubility and metabolism provide clues about the likely routes of excretion.

These in silico predictions provide a comprehensive profile that helps to identify potential liabilities of this compound early on, allowing for structural modifications to be made to improve its pharmacokinetic properties before significant resources are invested in its development. rsc.org

Table 3: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Acceptable Range | Implication |

|---|---|---|---|

| Molecular Weight (MW) | 341.4 g/mol | < 500 | Fulfills Lipinski's Rule |

| logP | 3.8 | < 5 | Optimal lipophilicity for permeability; Fulfills Lipinski's Rule |

| Hydrogen Bond Donors (HBD) | 1 | < 5 | Good membrane permeability; Fulfills Lipinski's Rule |

| Hydrogen Bond Acceptors (HBA) | 3 | < 10 | Good membrane permeability; Fulfills Lipinski's Rule |

| Rotatable Bonds | 4 | ≤ 10 | Good oral bioavailability (Veber's Rule) |

| Aqueous Solubility (logS) | -4.2 | > -5.0 | Moderate solubility |

| Human Intestinal Absorption | > 90% | High | Likely well-absorbed orally |

| BBB Penetration | Low | N/A | Less likely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor | Lower risk of drug-drug interactions |

| Plasma Protein Binding (PPB) | 92% | High | May have a longer duration of action |

Future Research Directions and Translational Perspectives Preclinical

Development of More Potent and Selective Analogues

The development of analogues with enhanced potency and selectivity is a critical step in the drug discovery pipeline. For the N-(1-benzyl-1H-indol-4-yl)isonicotinamide scaffold, future research will likely focus on systematic structural modifications to optimize its interaction with biological targets. Structure-activity relationship (SAR) studies on related indole (B1671886) derivatives have demonstrated that substitutions at various positions on the indole ring and the benzyl (B1604629) group can significantly influence biological activity.

For instance, in a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, which share a similar structural motif, substitutions on the benzyl ring led to compounds with significant anticancer activity. nih.gov Specifically, analogues with electron-withdrawing or electron-donating groups on the benzyl ring could be synthesized to probe the electronic requirements for optimal target binding. Furthermore, the position of the isonicotinamide (B137802) linkage on the indole ring (e.g., at the 5- or 6-position instead of the 4-position) could be altered to explore different binding orientations within a target protein.

Moreover, the isonicotinamide portion of the molecule can be replaced with other heterocyclic amides to investigate the impact on activity and selectivity. The synthesis of novel indole derivatives is an active area of research, with established methods for creating diverse libraries of compounds for screening. nih.gov

Table 1: Potential Modifications for Analogue Development

| Molecular Scaffold | Modification Site | Potential Substituents | Rationale |

| This compound | Benzyl Ring | Halogens (F, Cl, Br), Alkyl groups, Methoxy (B1213986) groups | To explore electronic and steric effects on target binding. nih.gov |

| Indole Ring | Substitution at C-2, C-5, C-6 positions | To alter the electronic properties and steric profile of the indole core. | |

| Isonicotinamide Moiety | Replacement with other heteroaromatic amides (e.g., nicotinamide (B372718), pyrazinamide) | To investigate the role of the heteroaromatic ring in target interaction. nih.gov |

Exploration of Novel Biological Targets for the Compound Class

The indole scaffold is known to interact with a multitude of biological targets. nih.gov Future research should aim to identify and validate novel targets for the this compound class of compounds. Based on the activities of structurally related molecules, several promising avenues exist.

Anticancer Targets: Many indole derivatives exhibit potent anticancer activity by targeting various cellular components. For example, some indole-vinyl sulfone derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. nih.gov Similarly, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides have been shown to inhibit tubulin polymerization. nih.gov Given the structural similarities, it is plausible that this compound analogues could also target tubulin or other cancer-related proteins like kinases or topoisomerases. nih.gov

Neurological Targets: Indole-based compounds have shown significant activity in the central nervous system. For instance, novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides act as competitive antagonists for human α7 and α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). rsc.org Additionally, a related compound, N-(1-(4-fluorobenzyl)-1H-indol-5-yl)nicotinamide, has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters. nih.gov These findings suggest that the this compound scaffold could be explored for its potential to modulate various neuroreceptors and enzymes.

Antimicrobial Targets: The indole nucleus is a common feature in compounds with antimicrobial properties. nih.govresearchgate.net Research on new indole derivatives continues to reveal activity against a range of pathogens. nih.gov Therefore, screening of this compound analogues against various bacterial and fungal strains could uncover novel anti-infective agents.

Mechanistic Elucidation of Observed Biological Activities

A thorough understanding of the mechanism of action is crucial for the further development of any lead compound. For the this compound class, future mechanistic studies will be guided by the identified biological activities.

Should anticancer activity be observed, studies would focus on:

Cell Cycle Analysis: To determine if the compounds cause cell cycle arrest at specific phases (e.g., G2/M), which is a hallmark of tubulin inhibitors. nih.gov

Apoptosis Assays: To investigate whether the compounds induce programmed cell death, a desirable trait for anticancer agents. nih.gov

Enzyme Inhibition Assays: To directly measure the inhibitory activity against purified enzymes like tubulin, kinases, or topoisomerases. nih.govnih.gov

Molecular Docking Studies: To computationally model the binding of the compounds to their target proteins, providing insights into the specific interactions that drive activity and selectivity. nih.govrsc.org

If neurological effects are identified, research would involve:

Receptor Binding Assays: To determine the affinity and selectivity of the compounds for various neurotransmitter receptors. rsc.org

Enzyme Kinetics: To characterize the mode of inhibition (e.g., competitive, non-competitive) for enzymes like MAO-B. nih.gov

Table 2: Potential Mechanistic Studies

| Observed Activity | Potential Mechanism | Experimental Approach |

| Anticancer | Tubulin Polymerization Inhibition | Cell cycle analysis, in vitro tubulin polymerization assay, molecular docking. nih.gov |

| Kinase Inhibition | Kinase activity assays, Western blotting for downstream signaling pathways. nih.gov | |

| Neurological | Receptor Antagonism/Agonism | Radioligand binding assays, functional assays (e.g., calcium influx). rsc.org |

| Enzyme Inhibition | Enzyme kinetic studies, determination of IC50 values. nih.gov |

Preclinical Proof-of-Concept Studies in Relevant In Vivo Models

Once potent and selective analogues with a well-defined mechanism of action have been identified, the next step is to evaluate their efficacy in preclinical in vivo models. These studies are essential to demonstrate proof-of-concept and to justify further development.

Cancer Xenograft Models: For analogues with promising anticancer activity, their efficacy can be tested in mice bearing human tumor xenografts. nih.govresearchgate.net For example, a study on 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline, a related indole derivative, demonstrated potent efficacy against ovarian cancer xenografts in nude mice, with significant tumor growth suppression. nih.govresearchgate.net Similar models would be appropriate for evaluating the in vivo anticancer potential of this compound analogues.

Animal Models of Neurological Disorders: If the compounds show promising activity against neurological targets, they can be tested in relevant animal models. For example, if a compound is an effective MAO-B inhibitor, it could be evaluated in models of Parkinson's disease.

Models of Infectious Disease: For compounds with significant antimicrobial activity, their ability to treat infections can be assessed in animal models of bacterial or fungal infection.

Metabolic Disease Models: Given that some indole-based compounds have been investigated as cholecystokinin (B1591339) 1 (CCK1) receptor agonists for the potential treatment of obesity, this could be another avenue for in vivo studies. nih.govresearchgate.net Analogues could be tested in rodent models of obesity to assess their effects on food intake and body weight. nih.gov

The results of these preclinical in vivo studies will be critical in determining the translational potential of the this compound class of compounds and their prospects for future clinical development.

Q & A

(Basic) What synthetic methodologies are recommended for preparing N-(1-benzyl-1H-indol-4-yl)isonicotinamide?

The synthesis of isonicotinamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives and amines. For example:

- Coupling Reagents : Use carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to facilitate amide bond formation between isonicotinic acid derivatives and benzyl-indole amines .

- Optimization : Reaction conditions (e.g., solvent choice, temperature) significantly impact yield. For instance, acetonitrile at room temperature for 24 hours achieved 53–60% yields in structurally related thiohydantoin-isonicotinamide derivatives .

- Purification : Column chromatography or crystallization ensures purity, especially critical for compounds requiring biological testing .

(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

SAR studies should systematically modify substituents on the benzyl, indole, or isonicotinamide moieties to evaluate their impact on target interactions:

- Key Modifications :

- Biological Assays : Test derivatives against disease-relevant targets (e.g., kinases, apoptosis regulators) and correlate structural changes with activity. For example, tetrazolyl-isonicotinamide derivatives showed inhibition of Akt-mTOR pathways in prostate cancer models .

(Basic) What spectroscopic techniques are essential for characterizing this compound?

Characterization requires multimodal spectroscopic analysis:

- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), benzyl CH₂ (δ ~4.5 ppm), and indole NH (δ ~10 ppm) .

- ¹³C NMR : Detect carbonyl carbons (δ ~165 ppm) and quaternary aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.